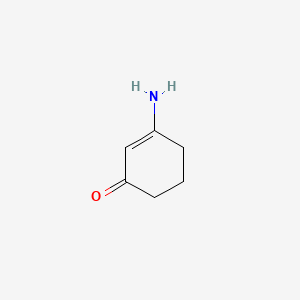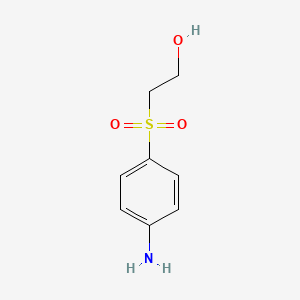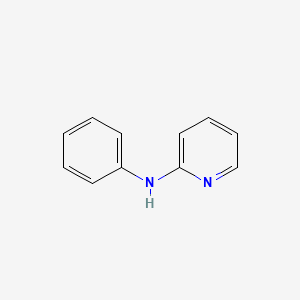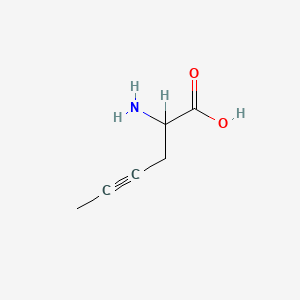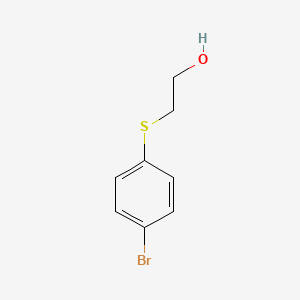
Ethanol, 2-(p-bromophenylthio)-
説明
Ethanol, 2-(p-bromophenylthio)-, is an organic compound with the molecular formula C8H8BrS. It is a colorless liquid that is soluble in water, alcohol, and ether. Ethanol, 2-(p-bromophenylthio)-, is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions.
科学的研究の応用
Phospholipase A2 Inhibition and Anti-Ulcer Activity
Bromophenacyl bromide, a derivative of Ethanol, 2-(p-bromophenylthio)-, inhibits phospholipase A2. This inhibition is significant in protecting against chemically induced gastric and duodenal ulcers in rats. The compound demonstrates a dose-dependent inhibition of gastric acid secretion and acidity, showing potential anti-ulcer and cytoprotective activities against gastroduodenal lesions (Tariq et al., 2006).
Synthesis of β-Adrenergic Blockers
Ethanol, 2-(p-bromophenylthio)- is utilized in the synthesis of important β-adrenergic receptor blocking drugs like (R)-nifenalol and (S)-sotalol. These drugs are derived from enantiomerically pure forms of Ethanol, 2-(p-bromophenylthio)- via enzymatic transesterification reactions, demonstrating the compound's significance in pharmaceutical synthesis (Kapoor et al., 2005).
Application in Chemical Production
In chemical production, Ethanol, 2-(p-bromophenylthio)- is involved in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, an important chemical in perfumes, deodorants, soaps, and detergents. This process highlights the compound's role in producing environmentally friendly and sustainable chemicals (Yadav & Lawate, 2011).
Photochemical Applications
The photochemical properties of 2-(phenylthio)ethanol, a benign model for the toxic chemical sulfur mustard, have been studied for potential applications in self-detoxifying textiles. This research indicates the compound's ability to degrade under specific conditions, offering insights into developing advanced materials with built-in detoxification capabilities (Brewer et al., 2010).
Methylenation in Organic Synthesis
2-(Phenylthio)ethanols, similar to Ethanol, 2-(p-bromophenylthio)-, are used in organic synthesis for the methylenation of carbonyl compounds. They are converted into terminal olefins through a process of reductive β-elimination, demonstrating the compound's utility in synthetic organic chemistry (Watanabe et al., 1975).
作用機序
Target of Action
Ethanol, 2-(p-bromophenylthio)-, also known as 2-[(4-bromophenyl)sulfanyl]ethan-1-ol, is a chemical compound that belongs to the class of thioethers
Mode of Action
It also inhibits NMDA receptor functioning . As an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .
Biochemical Pathways
For instance, ethanol is produced via sugar fermentation processes by yeasts or bacteria .
生化学分析
Biochemical Properties
Ethanol, 2-(p-bromophenylthio)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of the compound. The thioether linkage in Ethanol, 2-(p-bromophenylthio)- allows it to act as a substrate for these enzymes, leading to the formation of reactive intermediates. Additionally, this compound can interact with glutathione-S-transferase, facilitating the conjugation of glutathione to the bromophenyl moiety, which aids in detoxification processes .
Cellular Effects
Ethanol, 2-(p-bromophenylthio)- exerts various effects on different cell types and cellular processes. In hepatocytes, it influences cellular metabolism by modulating the activity of key metabolic enzymes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular responses to stress . In neuronal cells, Ethanol, 2-(p-bromophenylthio)- can impact neurotransmitter release and synaptic plasticity, potentially affecting cognitive functions .
Molecular Mechanism
The molecular mechanism of action of Ethanol, 2-(p-bromophenylthio)- involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound can bind to the active sites of cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform involved. The binding interactions result in the formation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent changes in gene expression . Additionally, Ethanol, 2-(p-bromophenylthio)- can modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), influencing inflammatory responses and cellular apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanol, 2-(p-bromophenylthio)- can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, Ethanol, 2-(p-bromophenylthio)- may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethanol, 2-(p-bromophenylthio)- in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, Ethanol, 2-(p-bromophenylthio)- can induce toxic effects, including hepatotoxicity and neurotoxicity . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, leading to significant physiological and biochemical alterations .
Metabolic Pathways
Ethanol, 2-(p-bromophenylthio)- is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions with glutathione or sulfate, facilitating their excretion from the body . The metabolic flux of Ethanol, 2-(p-bromophenylthio)- can influence the levels of various metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Ethanol, 2-(p-bromophenylthio)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, Ethanol, 2-(p-bromophenylthio)- can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
Ethanol, 2-(p-bromophenylthio)- exhibits distinct subcellular localization patterns. It can be localized to the endoplasmic reticulum (ER) and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
特性
IUPAC Name |
2-(4-bromophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLQIQQBTXBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163578 | |
| Record name | Ethanol, 2-(p-bromophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14703-92-5 | |
| Record name | 2-[(4-Bromophenyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(p-bromophenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(p-bromophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



